molecular formula C10H10N4OS B5349977 N-phenyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-phenyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No. B5349977
M. Wt: 234.28 g/mol
InChI Key: POYCJFHPKUOFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a thioether derivative of triazole and has a phenyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of PTAA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells. PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
PTAA has been shown to have a low toxicity profile in vitro, but its physiological effects in vivo are not well understood. Studies have shown that PTAA can induce apoptosis in cancer cells, but its effects on normal cells are unclear. Further research is needed to determine the potential side effects of PTAA and its suitability for use in humans.

Advantages and Limitations for Lab Experiments

PTAA has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound, making it readily available for research. It also has a low toxicity profile, which makes it suitable for use in cell culture experiments. However, PTAA has limitations in terms of its solubility and stability in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on PTAA. One potential direction is the development of PTAA-based materials for use in biosensors and other electronic devices. Another direction is the investigation of PTAA as a potential anticancer agent in vivo, including its effects on normal cells and its potential side effects. Additionally, further research is needed to understand the mechanism of action of PTAA and its potential applications in catalysis and other fields.

Synthesis Methods

PTAA can be synthesized by reacting 2-mercapto-1H-1,2,3-triazole with phenyl chloroacetate in the presence of a base. The reaction yields PTAA as a white crystalline powder with a melting point of 152-154°C. Other methods of synthesis have also been reported, including the use of copper-catalyzed azide-alkyne cycloaddition and click chemistry.

Scientific Research Applications

PTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PTAA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also shown potential as an antibacterial and antifungal agent.
In materials science, PTAA has been studied for its use as a building block in the synthesis of novel materials. This compound has been used to create self-assembled monolayers on gold surfaces, which have potential applications in the development of biosensors and other electronic devices.
In catalysis, PTAA has been used as a ligand in the synthesis of metal complexes. These complexes have been investigated for their potential applications in catalytic reactions, such as the reduction of nitroarenes.

properties

IUPAC Name

N-phenyl-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c15-9(7-16-10-6-11-14-13-10)12-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYCJFHPKUOFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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